2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide
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Overview
Description
2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a cyclopentylmethyl group, and a diisopropylacetamide moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Cyclopentylmethyl Group: This step involves the alkylation of the quinoline core using cyclopentylmethyl halides under basic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiols.
Formation of the Diisopropylacetamide Moiety: This final step involves the acylation of the intermediate compound with diisopropylamine and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoline core can be reduced to tetrahydroquinoline derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfanyl group, using nucleophiles like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Alkylated or thiolated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific target enzymes and the biological context.
Comparison with Similar Compounds
Similar Compounds
2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-dimethylacetamide: Similar structure but with dimethyl groups instead of diisopropyl groups.
2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diethylacetamide: Similar structure but with diethyl groups instead of diisopropyl groups.
2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-dipropylacetamide: Similar structure but with dipropyl groups instead of diisopropyl groups.
Uniqueness
The uniqueness of 2-(3-Cyclopentylmethylquinolin-2-ylsulfanyl)-N,N-diisopropylacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diisopropylacetamide moiety, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C23H32N2OS |
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Molecular Weight |
384.6 g/mol |
IUPAC Name |
2-[3-(cyclopentylmethyl)quinolin-2-yl]sulfanyl-N,N-di(propan-2-yl)acetamide |
InChI |
InChI=1S/C23H32N2OS/c1-16(2)25(17(3)4)22(26)15-27-23-20(13-18-9-5-6-10-18)14-19-11-7-8-12-21(19)24-23/h7-8,11-12,14,16-18H,5-6,9-10,13,15H2,1-4H3 |
InChI Key |
MONKIDRADCGXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)CSC1=NC2=CC=CC=C2C=C1CC3CCCC3 |
Origin of Product |
United States |
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